

# Application Notes: Ethylene Glycol Dimethacrylate (EGDMA) in Bone Tissue Engineering

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## Compound of Interest

Compound Name: Ethylene glycol dimethacrylate

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## Introduction

**Ethylene glycol dimethacrylate** (EGDMA), and more commonly its polymerized form, poly(ethylene glycol) dimethacrylate (PEGDMA), are synthetic polymers widely utilized in bone tissue engineering (BTE). PEGDMA is particularly valued as a photocrosslinkable material for creating hydrogel scaffolds. These scaffolds can serve as three-dimensional templates to support cell growth, proliferation, and differentiation, ultimately guiding the regeneration of new bone tissue.[1][2] The primary advantages of PEGDMA include its high biocompatibility, tunable mechanical properties, and the ability to be formed into complex shapes using techniques like 3D printing.[3][4]

However, PEGDMA hydrogels are often bio-inert, meaning they lack natural cell-binding motifs, which can limit cell adhesion and proliferation.[5][6] They can also be brittle when used alone.[4] To overcome these limitations, PEGDMA is frequently combined with natural polymers like gelatin (Gel) or gelatin methacrylate (GelMA), or with bioactive ceramics such as nano-hydroxyapatite (nHA), to create composite scaffolds with enhanced biological activity and mechanical stability.[2][5][7] These composite materials better mimic the native bone extracellular matrix, promoting osteoconduction and osteoinduction.[1][2]

## Key Applications and Considerations:

- **Injectable Hydrogels:** The ability of PEGDMA solutions to be photopolymerized in situ makes them ideal for minimally invasive procedures where the hydrogel can be injected into a bone defect and cured with light to perfectly match the defect's geometry.[\[2\]](#)
- **3D Bioprinting:** PEGDMA-based bio-inks are extensively used in extrusion and digital light processing (DLP) 3D printing to fabricate scaffolds with precisely controlled architecture, pore size, and interconnectivity, which are critical for nutrient transport and tissue ingrowth.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Controlled Release:** These hydrogel scaffolds can serve as reservoirs for the sustained release of growth factors, such as Bone Morphogenetic Protein-2 (BMP2), or other therapeutic agents to enhance bone regeneration at the defect site.[\[8\]](#)[\[9\]](#)
- **Mechanical Tuning:** The mechanical properties of PEGDMA hydrogels can be tailored by adjusting the polymer concentration, molecular weight, and crosslinking density to match the properties of the target bone tissue, from cancellous to cortical bone.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Data Summary

The following tables summarize quantitative data from studies on EGDMA/PEGDMA-based scaffolds, highlighting their mechanical and biological properties.

Table 1: Mechanical Properties of PEGDMA-Based Scaffolds

Scaffold Composition	Fabrication Method	Compressive Strength (MPa)	Storage Modulus (G') (Pa)	Young's Modulus (MPa)	Citation(s)
PEGDMA (0% Gelatin)	3D Printing	1 - 2	-	-	<a href="#">[5]</a> <a href="#">[13]</a>
PEGDMA + 3% Gelatin	3D Printing	1 - 2	-	-	<a href="#">[5]</a> <a href="#">[13]</a>
PEGDMA + 6% Gelatin	3D Printing	1 - 2	-	-	<a href="#">[5]</a> <a href="#">[13]</a>
PEGDMA Hydrogels	Photopolymerization	-	14,000 - 70,000	Varies with concentration	<a href="#">[10]</a> <a href="#">[11]</a> <a href="#">[12]</a>
GelMA/PEGDA/F127DA	DLP 3D Printing	~0.045	-	~0.11	<a href="#">[6]</a> <a href="#">[7]</a>

| Porous Magnesium + DCPD Coating | - | Yield Strength:  $6.87 \pm 0.16$  | - |  $0.40 \pm 0.09$  (GPa) | [\[14\]](#) |

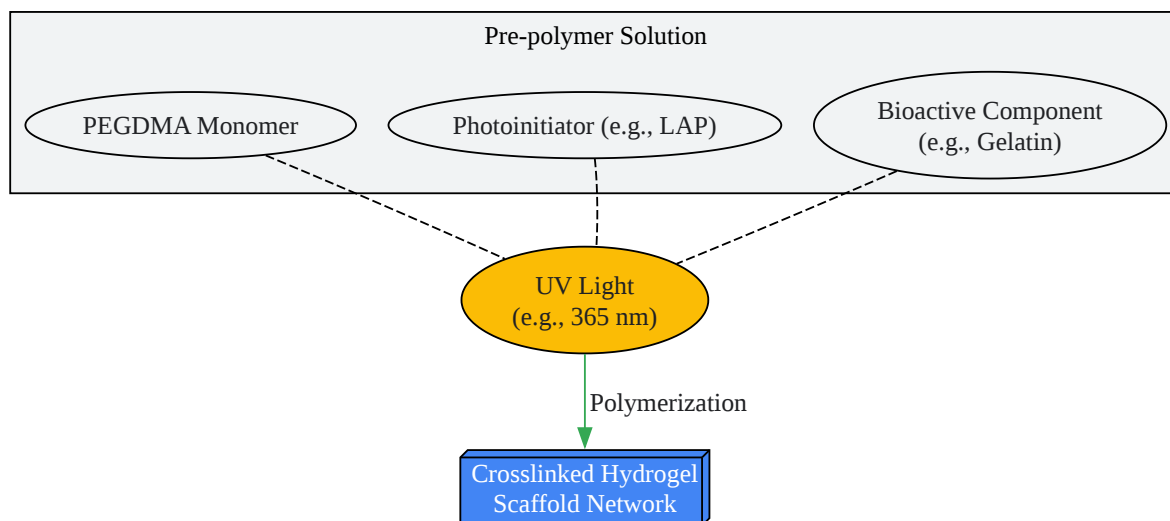
Table 2: Biological Performance of PEGDMA-Based Scaffolds

Scaffold Composition	Cell Type	Key Biological Finding(s)	Quantitative Metric	Citation(s)
PEGDMA + 3% Gelatin	Rat Mesenchymal Stem Cells (rMSCs)	Enhanced cell attachment and osteogenic differentiation compared to PEGDMA alone.	Significantly higher ALP activity and cell proliferation.	[5]
PEGDMA/F127D A (PF)	Rat Bone Marrow Stromal Cells (rBMSCs)	Guided new bone growth in vivo.	BV/TV: 37.10 ± 7.27%	[7]
GelMA/PEGDA/F127DA (GPF)	Rat Bone Marrow Stromal Cells (rBMSCs)	Superior cell adhesion and osteogenic differentiation compared to PF scaffolds.	BV/TV: 49.75 ± 8.50%	[7]
Positively charged PEGDA	MC3T3-E1 Osteoblasts	Enhanced cell attachment, proliferation, and up-regulated osteogenic markers.	Increased ALP activity and gene expression of osteopontin and osteocalcin.	[15][16]

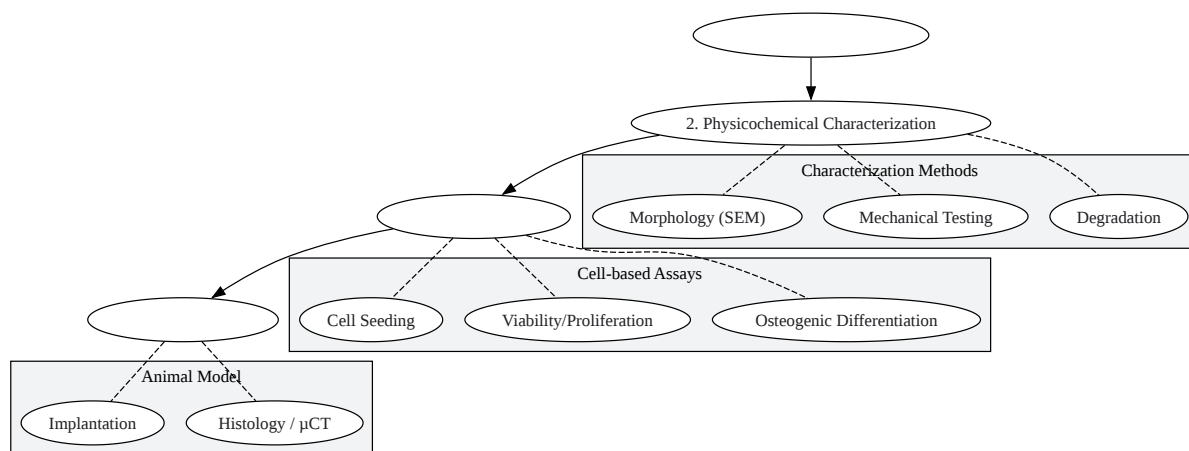
| PEGDMA + BMP2 | Human Bone Marrow Stromal Cells (hBMSCs) | Sustained release of BMP2 induced bone regeneration. | Efficient repair of rat calvarial defects. |[8][9] |

BV/TV: Bone Volume/Total Volume

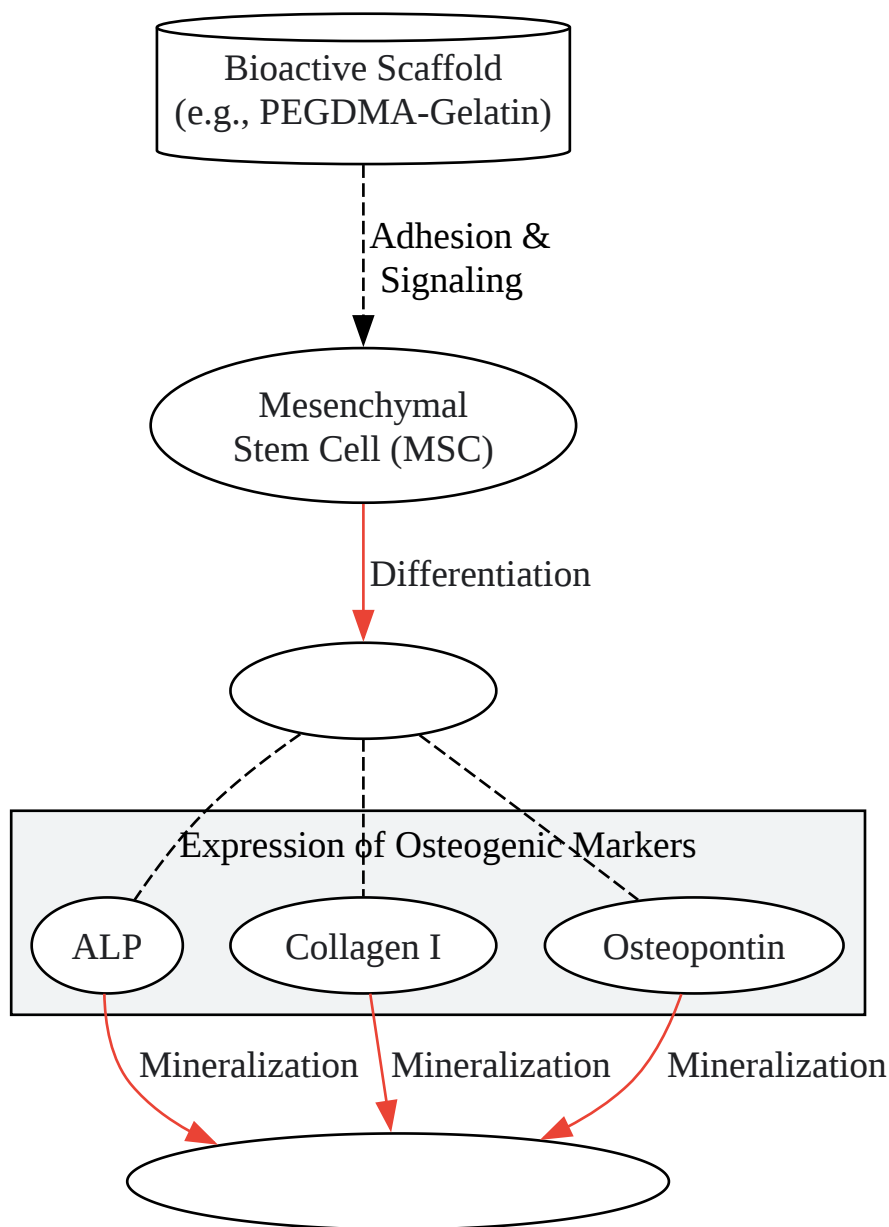
## Visualizations



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## Experimental Protocols

### Protocol 1: Fabrication of PEGDMA-Gelatin Hydrogel Scaffolds via 3D Printing

This protocol is adapted from a study developing a hybrid hydrogel bio-ink for bone regeneration.[5][13]

Materials:

- Poly(ethylene glycol) dimethacrylate (PEGDMA)
- Gelatin (Gel)
- Methylcellulose (MC)
- Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethyl benzoyl phosphinate, LAP)
- Phosphate-buffered saline (PBS)
- 3D Bioprinter with a UV curing system (e.g., 365 nm)

#### Procedure:

- Prepare Pre-polymer Solution:
  - Dissolve methylcellulose (e.g., 7% w/v) in sterile PBS.
  - Add the desired concentration of PEGDMA to the MC solution.
  - Add the desired concentration of Gelatin (e.g., 3% w/v) and stir until fully dissolved.
  - Add the photoinitiator (e.g., 0.5% w/v LAP) to the solution and mix thoroughly in a dark environment to prevent premature polymerization.
- 3D Printing:
  - Load the prepared hydrogel bio-ink into a sterile syringe compatible with the 3D bioprinter.
  - Design the desired scaffold architecture using CAD software (e.g., a grid-like structure with defined pore sizes).
  - Set the printing parameters (e.g., nozzle diameter, printing speed, layer height) based on the viscosity of the bio-ink.
  - Print the scaffold layer by layer onto a sterile surface.
- Photocrosslinking:



- During or immediately after printing, expose the scaffold to UV light (e.g., 365 nm) for a specified duration (e.g., 30-120 seconds) to initiate polymerization and crosslink the hydrogel. The duration depends on the photoinitiator concentration and light intensity.
- Post-Processing:
  - Gently wash the crosslinked scaffolds with sterile PBS to remove any unreacted components.
  - The scaffolds are now ready for characterization or cell culture experiments. They should be stored in sterile PBS or culture medium at 4°C.

## Protocol 2: Compressive Strength Measurement

### Materials:

- Fabricated hydrogel scaffolds (cylindrical or cubic shape)
- Universal testing machine with a compression platen
- Calipers

### Procedure:

- Sample Preparation:
  - Ensure scaffolds are fully hydrated by soaking them in PBS for at least 24 hours before testing.
  - Measure the dimensions (diameter and height or length, width, and height) of each scaffold using calipers.
- Mechanical Testing:
  - Place a hydrated scaffold at the center of the lower compression platen of the universal testing machine.

- Apply a pre-load (e.g., 0.1 N) to ensure complete contact between the scaffold and the platens.
- Compress the scaffold at a constant strain rate (e.g., 1 mm/min).
- Record the load and displacement data until the scaffold fractures or reaches a defined strain percentage (e.g., 50% strain).
- Data Analysis:
  - Convert the load-displacement data into a stress-strain curve. Stress is calculated as load divided by the initial cross-sectional area, and strain is displacement divided by the initial height.
  - The compressive modulus is determined from the initial linear region of the stress-strain curve.
  - The compressive strength can be reported as the stress at fracture or the stress at a specific strain.

### Protocol 3: In Vitro Cell Culture on Scaffolds

#### Materials:

- Sterile, fabricated scaffolds
- Osteoprogenitor cells (e.g., Mesenchymal Stem Cells, MC3T3-E1)
- Basal culture medium (e.g., DMEM)
- Osteogenic differentiation medium (basal medium supplemented with dexamethasone,  $\beta$ -glycerophosphate, and ascorbic acid)
- Fetal Bovine Serum (FBS), Penicillin-Streptomycin
- Sterile multi-well culture plates

#### Procedure:

- Scaffold Sterilization: Sterilize scaffolds using a suitable method such as UV irradiation or by washing with 70% ethanol followed by extensive washing with sterile PBS.
- Pre-incubation: Place sterile scaffolds into wells of a culture plate and incubate them in a complete culture medium for at least 4 hours in a CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>) to allow for protein adsorption and to facilitate cell attachment.
- Cell Seeding:
  - Aspirate the pre-incubation medium from the wells.
  - Prepare a cell suspension at a desired concentration (e.g.,  $1 \times 10^6$  cells/mL).
  - Carefully pipette the cell suspension directly onto the top surface of each scaffold. Allow the cells to attach for 2-4 hours in the incubator before adding more medium to the well.
- Cell Culture:
  - Culture the cell-seeded scaffolds in either basal medium (for proliferation studies) or osteogenic differentiation medium.
  - Change the culture medium every 2-3 days.
  - Culture for the desired time points (e.g., 1, 4, 7, 14, 21 days) before performing assays.

#### Protocol 4: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteogenic differentiation.

Materials:

- Cell-seeded scaffolds at various time points
- Cell lysis buffer (e.g., Triton X-100 based)
- p-Nitrophenyl phosphate (pNPP) substrate solution
- Stop solution (e.g., 3 M NaOH)

- Microplate reader (405 nm)
- Protein quantification kit (e.g., BCA or Bradford)

Procedure:

- Sample Collection: At each time point, rinse the cell-seeded scaffolds with PBS.
- Cell Lysis: Add cell lysis buffer to each scaffold and incubate on ice (e.g., for 30 minutes) with agitation to lyse the cells. Collect the lysate.
- ALP Reaction:
  - In a 96-well plate, add a specific volume of cell lysate to each well.
  - Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The ALP in the lysate will convert the colorless pNPP to the yellow p-nitrophenol.
  - Stop the reaction by adding the stop solution.
- Measurement: Measure the absorbance of the yellow product at 405 nm using a microplate reader.
- Normalization:
  - Use a portion of the same cell lysate to determine the total protein content using a standard protein assay kit.
  - Normalize the ALP activity (absorbance) to the total protein content to account for differences in cell number. The results are typically expressed as Abs/mg protein/min.

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## References

- 1. Stem Cell-Friendly Scaffold Biomaterials: Applications for Bone Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A GelMA-PEGDA-nHA Composite Hydrogel for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webofproceedings.org [webofproceedings.org]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo evaluation of 3D printed poly(ethylene glycol) dimethacrylate-based photocurable hydrogel platform for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D-Printed GelMA/PEGDA/F127DA Scaffolds for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-Printed GelMA/PEGDA/F127DA Scaffolds for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical properties and thermal behaviour of PEGDMA hydrogels for potential bone regeneration application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.tus.ie [research.tus.ie]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro and In Vivo Evaluation of 3D Printed Poly(Ethylene Glycol) Dimethacrylate-Based Photocurable Hydrogel Platform for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication of positively charged poly(ethylene glycol)-diacrylate hydrogel as a bone tissue engineering scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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